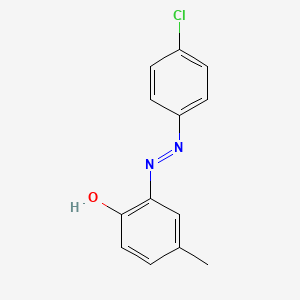
2-Hydroxy-5-methyl-4'-chloroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methyl-4’-chloroazobenzene is an organic compound with the molecular formula C₁₃H₁₁ClN₂O and a molecular weight of 246.692 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of an azo group (N=N) linking two aromatic rings. Azobenzenes are well-known for their vibrant colors and are commonly used as dyes. The specific structure of 2-Hydroxy-5-methyl-4’-chloroazobenzene includes a hydroxyl group, a methyl group, and a chlorine atom attached to the aromatic rings, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-methyl-4’-chloroazobenzene typically involves the diazotization of 4-chloroaniline followed by coupling with 2-hydroxy-5-methylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with the coupling component under controlled temperature conditions to yield the desired azobenzene compound .
Analyse Chemischer Reaktionen
2-Hydroxy-5-methyl-4’-chloroazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methyl-4’-chloroazobenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and photochemistry.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methyl-4’-chloroazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process affects the compound’s electronic properties and its interactions with other molecules. The molecular targets and pathways involved in its action include the modulation of electron distribution and the formation of reactive intermediates that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-methyl-4’-chloroazobenzene can be compared with other azobenzene derivatives, such as:
2-Hydroxy-5-methyl-2’-nitroazobenzene: Similar in structure but with a nitro group instead of a chlorine atom, affecting its electronic properties and reactivity.
4-Hydroxy-4’-chloroazobenzene: Lacks the methyl group, which influences its steric and electronic characteristics.
2-Hydroxy-5-methylazobenzene: Does not have the chlorine atom, leading to different chemical behavior and applications
These comparisons highlight the unique features of 2-Hydroxy-5-methyl-4’-chloroazobenzene, such as its specific substituents that contribute to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
2491-56-7 |
|---|---|
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-7-13(17)12(8-9)16-15-11-5-3-10(14)4-6-11/h2-8,17H,1H3 |
InChI-Schlüssel |
QHVMKVYYTMSEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


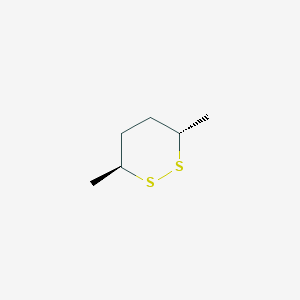
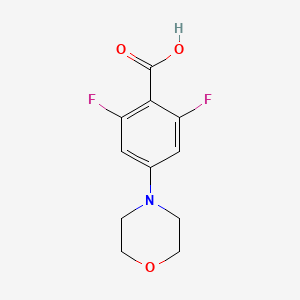

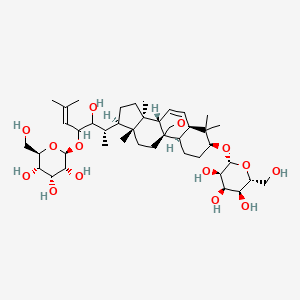
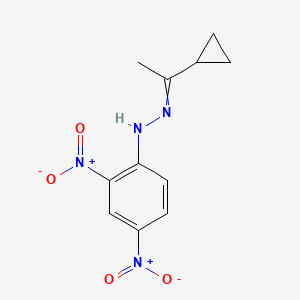


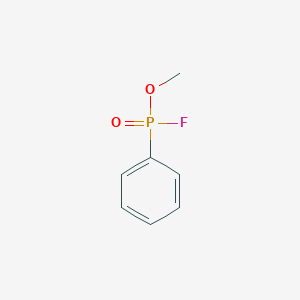

![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
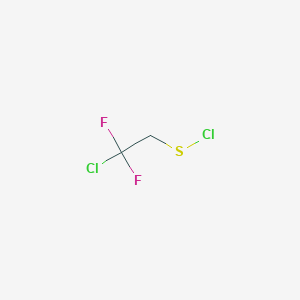
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
